molecular formula C19H20N2O3 B14412544 N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide CAS No. 87898-64-4

N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide

Cat. No.: B14412544
CAS No.: 87898-64-4
M. Wt: 324.4 g/mol
InChI Key: XZHGUZZZBNGOMD-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide is an organic compound with a complex structure that includes benzyl and methyl groups attached to a diamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide typically involves the reaction of N,N’-dimethyl-1,3-propanediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N1,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

87898-64-4

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-dibenzyl-N,N'-dimethyl-2-oxopropanediamide

InChI

InChI=1S/C19H20N2O3/c1-20(13-15-9-5-3-6-10-15)18(23)17(22)19(24)21(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

XZHGUZZZBNGOMD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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